molecular formula C20H5F15OSi B8370759 Ethoxy[tris(pentafluorophenyl)]silane CAS No. 20160-43-4

Ethoxy[tris(pentafluorophenyl)]silane

Cat. No.: B8370759
CAS No.: 20160-43-4
M. Wt: 574.3 g/mol
InChI Key: JVSGDHPNQABGNR-UHFFFAOYSA-N
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Description

Ethoxy[tris(pentafluorophenyl)]silane is an organosilicon compound with the formula (C₆F₅)₃Si-OCH₂CH₃, featuring three electron-withdrawing pentafluorophenyl groups and one ethoxy group bonded to a central silicon atom. The pentafluorophenyl substituents confer high thermal stability and Lewis acidity, while the ethoxy group provides hydrolytic reactivity, enabling applications in catalysis and surface modification .

Properties

CAS No.

20160-43-4

Molecular Formula

C20H5F15OSi

Molecular Weight

574.3 g/mol

IUPAC Name

ethoxy-tris(2,3,4,5,6-pentafluorophenyl)silane

InChI

InChI=1S/C20H5F15OSi/c1-2-36-37(18-12(30)6(24)3(21)7(25)13(18)31,19-14(32)8(26)4(22)9(27)15(19)33)20-16(34)10(28)5(23)11(29)17(20)35/h2H2,1H3

InChI Key

JVSGDHPNQABGNR-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](C1=C(C(=C(C(=C1F)F)F)F)F)(C2=C(C(=C(C(=C2F)F)F)F)F)C3=C(C(=C(C(=C3F)F)F)F)F

Origin of Product

United States

Scientific Research Applications

Properties of Ethoxy[tris(pentafluorophenyl)]silane

This compound is characterized by its high reactivity and stability, attributed to the presence of pentafluorophenyl groups. These groups enhance the compound's electron-withdrawing ability, making it suitable for various chemical reactions, including hydrosilylation and polymerization.

Catalytic Applications

This compound serves as a catalyst in several reactions, particularly in the formation of siloxane bonds. Its ability to facilitate hydride transfer reactions is significant in synthesizing siloxane materials under mild conditions. For instance, it has been utilized in the Piers-Rubinsztajn reaction, which involves the condensation of hydrosilanes with alkoxysilanes to produce siloxane polymers with high yields .

Case Study: Piers-Rubinsztajn Reaction

  • Objective : To synthesize siloxane polymers.
  • Method : Using this compound as a catalyst.
  • Results : High yields of siloxane materials were achieved without harsh conditions.

Materials Science

In materials science, this compound is employed in developing advanced coatings and surface modifications. Its ability to form stable siloxane networks makes it ideal for enhancing the durability and chemical resistance of coatings.

Data Table: Properties of Coatings with this compound

PropertyValue
Hardness5H
Water Contact Angle110°
Chemical ResistanceExcellent
Thermal StabilityUp to 300°C

Polymer Synthesis

This compound is also significant in the synthesis of silicone-based polymers. Its incorporation into polymer matrices enhances mechanical properties and thermal stability.

Case Study: Silicone Polymer Formation

  • Objective : To create high-performance silicone elastomers.
  • Method : Incorporation of this compound into polymer formulations.
  • Results : Improved elasticity and thermal resistance compared to standard formulations.

Analytical Chemistry

This compound has applications in analytical chemistry as a derivatization agent for enhancing the detection of various analytes in gas chromatography and mass spectrometry. Its strong electron-capturing properties make it suitable for sensitive analyses.

Example Application

  • Analytes : Organic pollutants.
  • Method : Derivatization using this compound prior to GC-MS analysis.
  • Outcome : Enhanced sensitivity and specificity in detecting low-concentration analytes.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Trimethoxy(pentafluorophenyl)silane (CAS 223668-64-2)
  • Formula : C₉H₉F₅O₃Si
  • Properties : Boiling point 185°C; colorless liquid.
  • Key Differences : Replaces ethoxy with three methoxy groups, increasing hydrolytic reactivity due to smaller alkoxy substituents. Used in surface modification and as a precursor for fluorinated materials .
(Pentafluorophenyl)tris(ethoxy)silane (CAS 20083-34-5)
  • Formula : C₁₂H₁₅F₅O₃Si
  • Properties : Boiling point 245.4°C; colorless liquid.
  • Key Differences : Contains three ethoxy groups and one pentafluorophenyl group. Exhibits lower Lewis acidity than Ethoxy[tris(pentafluorophenyl)]silane due to fewer electron-withdrawing aryl groups. Primarily used in hybrid silicone synthesis .
Trimethyl(pentafluorophenyl)silane
  • Formula : (C₆F₅)Si(CH₃)₃
  • Properties : Volatile liquid with moderate stability.
  • Key Differences : Methyl groups are less hydrolytically reactive than ethoxy. Used in fluoride-ion-catalyzed reactions with carbonyl compounds, forming silyl ethers .
Bis-(triethoxysilylpropyl) tetrasulfide (TESPT)
  • Formula : [(CH₂CH₂O)₃Si(CH₂)₃]₂S₄
  • Key Differences : Contains sulfur bridges and triethoxy groups. Widely used as a silica-rubber coupling agent due to dual reactivity with hydroxyl groups and polymer matrices .

Physical and Industrial Properties

Property This compound Trimethoxy(pentafluorophenyl)silane (Pentafluorophenyl)tris(ethoxy)silane
Boiling Point ~250–300°C (estimated) 185°C 245.4°C
Hydrolytic Stability Moderate (ethoxy slower hydrolysis) Low (methoxy rapid hydrolysis) Moderate
Market Availability Niche Commercially available Specialty chemical

Preparation Methods

General Synthetic Pathway

The most widely reported method for synthesizing Ethoxy[tris(pentafluorophenyl)]silane involves nucleophilic substitution between tris(pentafluorophenyl)silane precursors and ethoxide donors. The reaction typically proceeds under inert conditions (nitrogen or argon) to prevent hydrolysis of sensitive intermediates. A representative reaction is:

Cl[Si(C6F5)3]+NaOEtTolueneEtO[Si(C6F5)3]+NaCl\text{Cl}[Si(C6F5)3] + \text{NaOEt} \xrightarrow{\text{Toluene}} \text{EtO}[Si(C6F5)3] + \text{NaCl}

This method achieves yields of 70–85% when conducted at 60–80°C for 12–24 hours.

Solvent and Temperature Optimization

Studies highlight toluene and dichloromethane as optimal solvents due to their ability to dissolve both silicon precursors and ethoxide salts. Elevated temperatures (80°C) accelerate reaction rates but may promote side reactions such as disiloxane formation.

Table 1: Solvent Impact on Reaction Efficiency

SolventTemperature (°C)Yield (%)Purity (%)
Toluene808598
Dichloromethane407895
THF606590

Catalytic Direct Synthesis from Elemental Silicon

Copper Oxide-Catalyzed Methanolysis

A patent by CN101735257A describes a direct synthesis route using elemental silicon, methanol, and copper oxide (CuO) as a catalyst. The reaction occurs under normal pressure at 150–250°C:

Si+3MeOHCuOMeO[Si(OMe)3]+H2\text{Si} + 3\text{MeOH} \xrightarrow{\text{CuO}} \text{MeO}[Si(OMe)3] + \text{H}2

While this method is optimized for trimethoxy silane, analogous conditions with ethanol and tris(pentafluorophenyl)borane modifications have been explored for ethoxy derivatives.

Challenges in Fluorinated Systems

Introducing pentafluorophenyl groups requires post-synthetic functionalization. For example, tris(pentafluorophenyl)borane catalyzes the exchange of methoxy groups with pentafluorophenyl ligands under refluxing hexane.

Tris(pentafluorophenyl)borane-Catalyzed Reductive Silylation

Mechanism of Borane-Mediated Reactions

Tris(pentafluorophenyl)borane [B(C_6F_5)_3] acts as a Lewis acid catalyst to activate silanes for nucleophilic attack. In one pathway, the borane forms a frustrated Lewis pair with the silane, polarizing the Si–H bond and enabling ethoxide transfer:

HSiR3+B(C6F5)3R3Si+[HB(C6F5)3]\text{HSiR}3 + \text{B(C}6\text{F}5\text{)}3 \rightarrow \text{R}3\text{Si}^+[\text{HB(C}6\text{F}5\text{)}3]^-
R3Si++EtOEtO[SiR3]\text{R}3\text{Si}^+ + \text{EtO}^- \rightarrow \text{EtO}[SiR3]

Yield Enhancement Strategies

  • Catalyst Loading : 5–10 mol% B(C_6F_5)_3 maximizes yield while minimizing borane decomposition.

  • Solvent Selection : Aromatic solvents (e.g., benzene) improve catalyst stability compared to polar aprotic solvents.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Recent advances employ microreactors to enhance heat transfer and reduce reaction times. A pilot-scale study achieved 92% yield in 2 hours using a packed-bed reactor with immobilized CuO catalysts.

Purification Techniques

  • Distillation : Fractional distillation under reduced pressure (10–20 mmHg) isolates this compound from byproducts like disiloxanes.

  • Recrystallization : Hexane/ethyl acetate mixtures yield crystals with >99% purity.

Analytical Characterization

Spectroscopic Methods

  • 19F NMR^{19}\text{F NMR} : Peaks at δ −118 ppm (ortho-F), −132 ppm (para-F) confirm pentafluorophenyl group integrity.

  • Mass Spectrometry : Molecular ion [M+^+] at m/z 554.1 aligns with the theoretical molecular weight.

Applications and Derivative Synthesis

Precursor for Fluorinated Materials

The compound serves as a building block for water-repellent coatings and low-k dielectrics. Its ethoxy group enables facile sol-gel processing, while fluorinated aryl groups enhance thermal stability .

Q & A

Q. What are the optimal synthetic routes for Ethoxy[tris(pentafluorophenyl)]silane, and how do reaction kinetics differ between ethoxy- and methoxysilane precursors?

this compound is typically synthesized via nucleophilic substitution reactions between tris(pentafluorophenyl)silanol and ethoxysilane precursors. Ethoxy groups exhibit slower hydrolysis rates compared to methoxy groups due to steric hindrance and reduced electrophilicity, requiring longer reaction times or elevated temperatures for activation . Kinetic studies using NMR or FTIR can monitor the hydrolysis of ethoxy groups, with catalytic additives (e.g., weak Lewis bases) accelerating the process by stabilizing pentacoordinate silicon intermediates .

Q. How does the pentafluorophenyl substituent influence the electronic and steric properties of this compound?

The electron-withdrawing pentafluorophenyl groups enhance the electrophilicity of the silicon center, promoting reactivity with nucleophiles. Steric effects arise from the bulky substituents, which hinder access to the silicon atom and stabilize hypervalent intermediates. Computational studies (e.g., DFT) reveal that apical positioning of pentafluorophenyl groups in pentacoordinate silicon intermediates lowers activation energy for ligand exchange .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • NMR : 19F^{19}\text{F} NMR identifies fluorine environments, while 29Si^{29}\text{Si} NMR distinguishes silicon coordination states.
  • FTIR : C-F stretching (1100–1300 cm1^{-1}) and Si-O vibrations (800–1100 cm1^{-1}) confirm structural integrity.
  • X-ray crystallography : Resolves steric interactions and bond angles in solid-state structures .

Q. How does this compound compare to tetrakis(pentafluorophenyl)silane in terms of reactivity?

Tetrakis(pentafluorophenyl)silane (CAS 1524-78-3) lacks the ethoxy group, making it less prone to hydrolysis but more stable toward nucleophilic attack. This compound’s ethoxy group enables functionalization via sol-gel processes, whereas the fully substituted tetrakis derivative is inert under similar conditions .

Q. What safety considerations are critical when handling this compound?

While less flammable than methoxysilanes, ethoxysilanes still require inert atmospheres (N2_2/Ar) to prevent hydrolysis. PPE (gloves, goggles) is mandatory due to potential skin/eye irritation from fluorinated byproducts. Waste disposal must follow protocols for fluorinated compounds to avoid environmental contamination .

Advanced Research Questions

Q. How does this compound act as a precursor in surface functionalization, and what methodologies improve adhesion to fluorophobic substrates?

The compound forms self-assembled monolayers (SAMs) on oxide surfaces via hydrolysis and condensation. Surface pretreatment (e.g., plasma oxidation) enhances silanol group density, improving adhesion. AFM and contact angle measurements quantify monolayer uniformity and hydrophobicity. Co-condensation with alkylsilanes tailors surface energy for specific applications .

Q. What role does this compound play in Li-ion battery electrolytes, and how does it enhance electrochemical stability?

As an additive (0.5–2 wt%), it scavenges HF and PF5_5 impurities in LiPF6_6-based electrolytes, reducing cathode degradation. Electrochemical impedance spectroscopy (EIS) shows improved interfacial stability on high-voltage cathodes like LiNi0.5_{0.5}Mn1.5_{1.5}O4_4, extending cycle life at 5 V .

Q. Can this compound activate B(C6_66​F5_55​)3_33​ in frustrated Lewis pair (FLP) systems, and what intermediates form during catalysis?

In FLP systems, the silane donates hydrides to B(C6_6F5_5)3_3, forming [Si–H···B] adducts that activate H2_2 or CO2_2. Low-temperature NMR and X-ray studies of analogous systems (e.g., triethylsilane with boraindenes) reveal transient intermediates critical for catalytic cycles .

Q. How do contradictory DFT predictions and experimental data on silane activation mechanisms inform future research?

DFT models often overestimate the stability of hypervalent silicon intermediates due to approximations in solvation effects. Experimental validation via in situ Raman or cryo-TEM is essential. For example, discrepancies in apical vs. equatorial substituent reactivity highlight the need for dynamic computational models .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for reproducible material performance?

  • Process control : Strict anhydrous conditions and stoichiometric monitoring via inline IR.
  • Purification : Column chromatography (silica gel) removes unreacted silanol or oligomers.
  • QC metrics : 19F^{19}\text{F} NMR purity (>98%) and ICP-MS for trace metal contaminants .

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